

Rhetsinine CAS number and molecular formula

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Compound of Interest		
Compound Name:	Rhetsinine	
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An In-depth Technical Guide to Rhetsinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to **Rhetsinine**, a naturally occurring alkaloid with significant therapeutic potential.

Core Identity

Rhetsinine, also known as hydroxyevodiamine, is a quinazolinone alkaloid. Its fundamental chemical identifiers are summarized below.

Parameter	Value
CAS Number	526-43-2[1]
Molecular Formula	C19H17N3O2[1]
Molecular Weight	319.36 g/mol [1]
IUPAC Name	2-[2-(methylamino)benzoyl]-4,9-dihydro-3H- pyrido[3,4-b]indol-1-one
Synonyms	Hydroxyevodiamine[1]

Biological Activity



Rhetsinine has demonstrated notable efficacy in two primary areas of pharmacological interest: as an inhibitor of the enzyme aldose reductase and as a potent antibacterial agent.

Aldose Reductase Inhibition

Rhetsinine exhibits inhibitory activity against aldose reductase, a key enzyme in the polyol pathway. The overactivation of this pathway is a contributing factor to the pathogenesis of diabetic complications.

Parameter	Value	Reference
IC50	24.1 μΜ	[2]

The ability of **Rhetsinine** to inhibit aldose reductase highlights its potential as a lead compound for the development of novel therapies aimed at preventing or mitigating long-term diabetic complications.

Antibacterial Activity

Rhetsinine has shown significant antibacterial effects against several phytopathogenic bacteria belonging to the Xanthomonas genus.

Target Organism	EC ₅₀ (nmol)	EC ₅₀ (μM)
Xanthomonas oryzae pv. oryzae	3.13	3.13
Xanthomonas oryzae pv. oryzicola	14.32	14.32
Xanthomonas campestris pv. campestris	32.72	32.72

Note: The EC $_{50}$ values in μM are based on an assumed assay volume of 1 mL for a direct conversion from nmol.

Experimental Protocols



The following sections detail the methodologies for the synthesis of **Rhetsinine** and for conducting key biological assays.

Synthesis of Rhetsinine

The chemical synthesis of **Rhetsinine** can be carried out via the condensation of 1,2,3,4-tetrahydro-β-carboline with N-methylisatoic anhydride, as originally described by Pachter and Suld.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2,3,4tetrahydro-β-carboline and N-methylisatoic anhydride in a high-boiling point solvent such as dimethylformamide (DMF).
- Reaction Conditions: Heat the mixture to reflux and maintain for several hours to facilitate the condensation and subsequent cyclization reactions.
- Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.
- Purification: Collect the solid product by vacuum filtration. Purify the crude **Rhetsinine** by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain the final product with high purity.

Aldose Reductase Inhibition Assay

The following is a generalized protocol for assessing the aldose reductase inhibitory potential of **Rhetsinine**.

- Enzyme Preparation: Isolate and purify aldose reductase from a suitable biological source, for instance, rat lenses.
- Assay Mixture Preparation: In a cuvette, prepare a reaction mixture consisting of a phosphate buffer, NADPH, and the purified aldose reductase enzyme.
- Inhibitor Introduction: Add Rhetsinine, dissolved in a minimal amount of a suitable solvent like DMSO, to the assay mixture across a range of concentrations. A solvent-only control should be run in parallel.



- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DLglyceraldehyde, to the mixture.
- Spectrophotometric Analysis: Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at a wavelength of 340 nm over a set period.
- IC₅₀ Determination: Calculate the percentage of enzyme inhibition for each concentration of **Rhetsinine**. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antibacterial Activity Assay against Xanthomonas

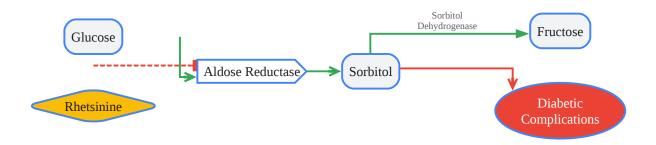
The antibacterial efficacy of **Rhetsinine** against Xanthomonas species can be determined using a broth microdilution method.

- Bacterial Culture Preparation: Grow the target Xanthomonas strains in an appropriate liquid broth medium until they reach a logarithmic growth phase.
- Preparation of Test Plates: In a 96-well microtiter plate, perform serial dilutions of Rhetsinine
 in the growth medium.
- Inoculation: Inoculate each well with a standardized suspension of the bacterial culture.
 Include positive controls (bacteria and medium only) and vehicle controls (bacteria, medium, and the solvent used for Rhetsinine).
- Incubation: Incubate the microtiter plate under conditions that are optimal for the growth of the Xanthomonas species (e.g., 28°C for a duration of 24 to 48 hours).
- Assessment of Bacterial Growth: Quantify bacterial growth by measuring the optical density of each well at 600 nm with a microplate reader.
- EC₅₀ Calculation: Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of growth inhibition versus the concentration of **Rhetsinine**.

Signaling Pathways and Logical Workflows Rhetsinine's Role in the Polyol Pathway



Rhetsinine's inhibitory action on aldose reductase directly interferes with the polyol pathway, a metabolic route that is closely linked to the onset of diabetic complications.



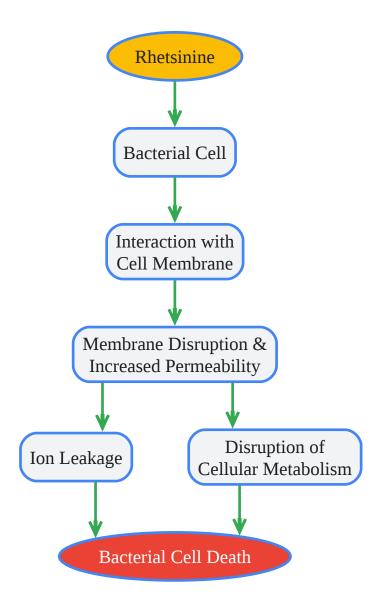
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Caption: Rhetsinine inhibits Aldose Reductase in the Polyol Pathway.

Proposed Antibacterial Mechanism of Action

The antibacterial activity of **Rhetsinine** is hypothesized to proceed through the disruption of the bacterial cell membrane, a mechanism observed for other antimicrobial compounds.





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Caption: Proposed workflow for **Rhetsinine**'s antibacterial activity.

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References

• 1. Rhetsinine | C19H17N3O2 | CID 99652 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. Inhibitory effect of rhetsinine isolated from Evodia rutaecarpa on aldose reductase activity
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